

NP 147-155 peptide as a positive control in influenza CTL assays

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Compound of Interest

Compound Name: Influenza NP (147-155) (TFA)

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Application Notes: NP 147-155 Peptide for Influenza CTL Assays

Introduction

The influenza A nucleoprotein (NP) is a highly conserved internal viral protein, making it a key target for cytotoxic T lymphocyte (CTL) responses that can provide cross-strain protection. The NP 147-155 peptide, with the amino acid sequence TYQRTRALV, is a well-characterized, immunodominant CTL epitope restricted by the MHC class I molecule H-2Kd in BALB/c mice. [1][2][3] Due to its robust and consistent ability to stimulate influenza-specific CTLs, the NP 147-155 peptide is widely utilized as a positive control in a variety of cellular immunology assays.[1][2][4] These application notes provide an overview of its use, relevant quantitative data, and detailed protocols for researchers in immunology, virology, and vaccine development.

Principle of Use

As a positive control, the NP 147-155 peptide serves to validate the integrity of an experimental system designed to measure T-cell responses. When peripheral blood mononuclear cells (PBMCs), splenocytes, or other immune cells from influenza-infected or vaccinated mice are stimulated ex vivo with this peptide, a measurable activation of NP-specific CD8+ T cells should occur. This activation can be quantified through various methods, including cytokine secretion (e.g., IFN-y) or direct cytotoxicity.[1][5] A successful response to the NP 147-155 peptide



confirms that the assay is functioning correctly and that the experimental animals have mounted a detectable CTL response to influenza virus.

Data Presentation

The following tables summarize quantitative data from representative studies utilizing the NP 147-155 peptide as a positive control or for stimulating influenza-specific T-cell responses.

Table 1: IFN-y ELISpot Assay Data

Treatment Group	Stimulant	Mean Spot Forming Cells (SFCs) / 10^6 Splenocytes (Pre- challenge)	Mean SFCs / 10^6 Splenocytes (Post- challenge)	Reference
PBS Control	NP 147-155 (5 μg/ml)	<5	-	[1][6]
10 μg rNP immunized	NP 147-155 (5 μg/ml)	<10	756	[1][6]
30 μg rNP immunized	NP 147-155 (5 μg/ml)	<10	802	[1][6]
90 μg rNP immunized	NP 147-155 (5 μg/ml)	~25	1712	[1][6]
RVJ1175NP immunized	NP 147-155 (5 μg/ml)	~50	1080	[1][6]

Table 2: In Vivo Cytotoxicity Assay Data



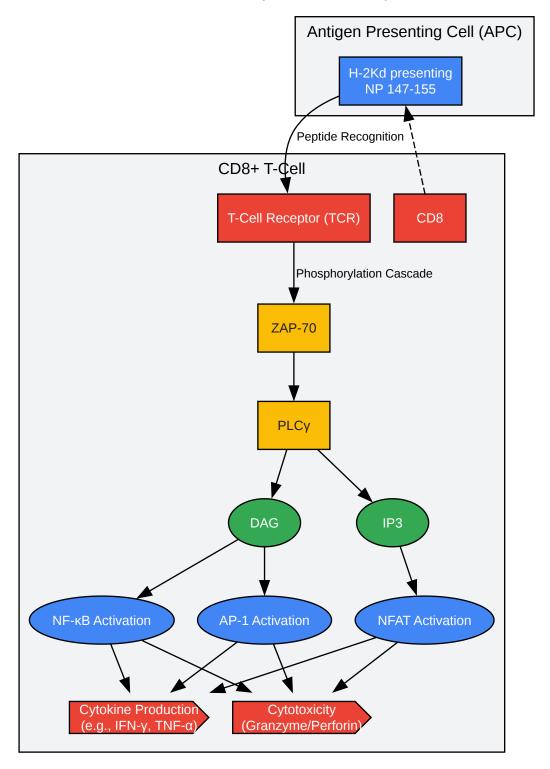
Treatment Group	Target Cells	% Specific Lysis (Pre- challenge)	% Specific Lysis (Post- challenge)	Reference
PBS Control	NP 147-155 pulsed	8%	-	[1][6]
10 μg rNP immunized	NP 147-155 pulsed	10%	93%	[1][6]
30 μg rNP immunized	NP 147-155 pulsed	4.5%	96%	[1][6]
90 μg rNP immunized	NP 147-155 pulsed	17%	96%	[1][6]
RVJ1175NP immunized	NP 147-155 pulsed	45%	100%	[1][6]

Signaling Pathways and Experimental Workflows

T-Cell Receptor Signaling Pathway upon NP 147-155 Presentation



T-Cell Activation by NP 147-155 Peptide

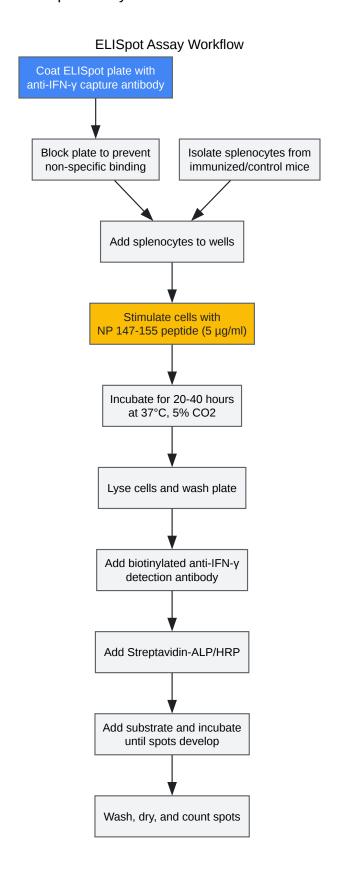


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CTL activation by NP 147-155 peptide presentation.



Experimental Workflow for ELISpot Assay



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Workflow for an IFN-y ELISpot assay.

Experimental Protocols

Protocol 1: IFN-y ELISpot Assay

This protocol is for the detection of IFN-y secreting cells in response to the NP 147-155 peptide.

Materials:

- 96-well ELISpot plates (e.g., Millipore MSIPS4510)
- Anti-mouse IFN-y capture antibody
- Biotinylated anti-mouse IFN-y detection antibody
- Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
- BCIP/NBT or AEC substrate
- RPMI-1640 medium with 10% FBS (R-10)
- NP 147-155 peptide (TYQRTRALV), purity >90%
- PMA and Ionomycin (for positive control wells)
- Sterile PBS
- Blocking buffer (e.g., R-10)

Procedure:

- Plate Coating: Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
- Washing and Blocking: The next day, wash the plate four times with sterile PBS. Block the plate with 200 μL/well of R-10 medium for at least 30 minutes at 37°C.



- Cell Preparation: Isolate splenocytes from immunized and control mice and prepare a singlecell suspension in R-10 medium.
- Cell Plating: Discard the blocking solution from the plate and add 5 x 10^5 splenocytes in 100 μ L of R-10 to each well.[5]
- Stimulation:
 - Test Wells: Add NP 147-155 peptide to the respective wells at a final concentration of 5-10 μg/ml.[1][5]
 - Negative Control: Add R-10 medium only.
 - Positive Control: Add PMA (50 ng/ml) and ionomycin (1 μg/ml).[1]
- Incubation: Incubate the plate for 20-40 hours at 37°C in a 5% CO2 incubator.
- Detection:
 - Wash the plate five times with PBS containing 0.05% Tween-20 (PBST).
 - Add 100 μL of biotinylated anti-mouse IFN-γ detection antibody to each well and incubate for 2 hours at room temperature.[5]
 - Wash the plate five times with PBST.
 - Add 100 μL of Streptavidin-ALP or HRP conjugate and incubate for 1 hour at room temperature.[5]
 - Wash the plate five times with PBST.
- Development: Add 100 µL of BCIP/NBT or AEC substrate and incubate at room temperature in the dark until spots are visible (5-30 minutes).
- Analysis: Stop the reaction by washing with deionized water. Allow the plate to dry completely and count the spots using an ELISpot reader.

Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry



This protocol is for the detection of intracellular IFN-y in CD8+ T cells.

Materials:

- FACS tubes or 96-well U-bottom plates
- RPMI-1640 medium with 10% FBS (R-10)
- NP 147-155 peptide
- PMA and Ionomycin
- Brefeldin A (protein transport inhibitor)
- · Live/Dead fixable viability dye
- Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, anti-IFN-y
- Fixation/Permeabilization buffer (e.g., BD Cytofix/Cytoperm)
- Perm/Wash buffer
- FACS buffer (PBS with 1% FCS)

Procedure:

- Cell Preparation: Prepare a single-cell suspension of splenocytes at 1-2 x 10⁶ cells/mL in R-10.
- Stimulation:
 - Distribute 10^6 cells into FACS tubes.
 - Add NP 147-155 peptide (final concentration 1-10 μg/ml), PMA/Ionomycin (positive control), or medium alone (negative control).
 - Incubate for 1-2 hours at 37°C, 5% CO2.
 - Add Brefeldin A and incubate for an additional 4-6 hours.



- Surface Staining:
 - Wash cells with FACS buffer.
 - Stain with Live/Dead dye according to the manufacturer's protocol.
 - Stain with anti-CD3 and anti-CD8 antibodies for 20-30 minutes at 4°C in the dark.
- Fixation and Permeabilization:
 - Wash cells with FACS buffer.
 - Resuspend cells in Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C.
 - Wash cells twice with Perm/Wash buffer.
- Intracellular Staining:
 - Resuspend the permeabilized cells in Perm/Wash buffer containing the anti-IFN-y antibody.
 - Incubate for 30 minutes at 4°C in the dark.
- Acquisition:
 - Wash cells twice with Perm/Wash buffer.
 - Resuspend in FACS buffer and acquire data on a flow cytometer.
- Analysis: Gate on live, single CD3+CD8+ lymphocytes and determine the percentage of IFNy positive cells.

Protocol 3: In Vivo Cytotoxicity Assay

This protocol measures the in vivo killing of peptide-pulsed target cells.

Materials:

Splenocytes from naive BALB/c mice (for target cells)



- NP 147-155 peptide
- Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., CFSE^high and CFSE^low)
- RPMI-1640 medium
- Sterile PBS

Procedure:

- Target Cell Preparation:
 - Isolate splenocytes from naive BALB/c mice.
 - Divide the splenocytes into two populations.
- · Peptide Pulsing and Labeling:
 - Target Population: Pulse one population with 5 μ g/ml NP 147-155 peptide for 1 hour at 37°C.[1] Wash and label with a high concentration of CFSE (CFSE^high).
 - Control Population: Leave the second population unpulsed. Label with a low concentration of CFSE (CFSE^low).
- Cell Injection:
 - Mix the CFSE^high and CFSE^low populations at a 1:1 ratio.
 - Inject approximately 10⁷ total cells intravenously into immunized and control mice.
- Analysis:
 - After 18-24 hours, harvest spleens from the recipient mice.
 - Prepare single-cell suspensions and analyze by flow cytometry.
 - Identify the CFSE^high and CFSE^low populations.



- Calculation of Specific Lysis:
 - Calculate the ratio of CFSE^high to CFSE^low cells in both immunized and control mice.
 - Percent specific lysis = [1 (Ratio in immunized mice / Ratio in control mice)] x 100.[1]

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